6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde
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Overview
Description
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is a heterocyclic compound that features both imidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde typically involves the cyclocondensation of imidazole-2-thiones with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out in methanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the imidazole or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carboxylic acid.
Reduction: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-methanol.
Substitution: Various substituted imidazo[2,1-c][1,4]thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde group and heterocyclic rings. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde: Similar in structure but contains an oxazine ring instead of a thiazine ring.
5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
6,8-Dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde is unique due to its specific combination of imidazole and thiazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHPMFNLYOWIRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=NC=C(N21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474324 |
Source
|
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-36-3 |
Source
|
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623564-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-8H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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